molecular formula C26H21N3O5S B11416745 N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11416745
M. Wt: 487.5 g/mol
InChI Key: CBTUQLBTENWPCD-UHFFFAOYSA-N
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Description

This compound features a benzothieno[3,2-d]pyrimidine core fused with a thiophene and pyrimidine ring, substituted at position 3 with a 4-methoxyphenyl group and at position 1 with an acetamide moiety linked to a 2-methoxyphenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting inflammatory or proliferative diseases .

Properties

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O5S/c1-33-17-13-11-16(12-14-17)29-25(31)24-23(18-7-3-6-10-21(18)35-24)28(26(29)32)15-22(30)27-19-8-4-5-9-20(19)34-2/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

CBTUQLBTENWPCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of appropriate starting materials, followed by cyclization. Detailed reaction conditions and reagents are beyond the scope of this article, but researchers typically employ a combination of organic chemistry techniques.

Industrial Production:: In industry, Compound X is synthesized on a larger scale using optimized processes. These methods may involve high-pressure reactions, continuous flow systems, and efficient purification steps.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substitution reactions occur at the phenyl rings. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

Major products from these reactions include derivatives with modified functional groups or altered aromatic systems.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has been investigated for its potential as a therapeutic agent in several disease models. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, studies have shown its potential in modulating the activity of kinases and phosphatases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Biological Research

The compound's unique structural features make it a valuable tool in biological research:

  • Receptor Modulation : It has been explored for its ability to modulate receptor activity. For instance, it may serve as a ligand for adrenergic receptors, influencing cardiovascular responses.
  • Biochemical Pathway Studies : The compound's interactions with specific pathways can provide insights into metabolic processes and disease mechanisms.

Material Science Applications

In addition to its biological applications, N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be utilized in materials science:

  • Polymer Development : Its chemical properties allow it to be used as a building block for synthesizing new polymers with tailored functionalities.
  • Nanomaterials : The compound may also find applications in the development of nanomaterials due to its ability to form stable complexes with metal ions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis markers.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibitory properties of this compound against specific kinases. The findings indicated that it could effectively reduce kinase activity at micromolar concentrations.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific receptors or enzymes, modulating cellular processes. Further investigations are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Hexahydrobenzothieno[2,3-d]pyrimidine Derivatives Example: N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 477330-62-4)
  • Biological Implication : Saturation may decrease planarity, reducing intercalation with DNA but improving bioavailability .

  • Thieno[3,2-d]pyrimidine Derivatives Example: 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2)
  • Key Difference : Replaces the fused benzene ring with a simpler thiophene, reducing molecular weight (437.53 g/mol vs. ~505.7 g/mol for hexahydro analogs).
  • Biological Implication : Smaller size may enhance tissue penetration but limit target affinity due to reduced surface area for binding .

Substituent Variations

  • Methoxy vs. Ethoxy Groups Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • Synthetic Note: Ethoxy groups require longer reaction times for introduction due to steric hindrance .
  • Arylacetamide Linkage

    • Example : PF-06282999 (2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-dihydropyrimidin-1-yl)acetamide)
  • Key Difference: Thiouracil core replaces benzothieno-pyrimidine, enabling mechanism-based myeloperoxidase inhibition.
  • Biological Data: Demonstrated 28% oral bioavailability in cynomolgus monkeys and selectivity >100-fold over cytochrome P450 isoforms .

Functional Group Replacements

  • Sulfanyl vs. Dioxo Groups Example: N-(3,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 476484-89-6)
  • Dioxo groups in the target compound may participate in hydrogen bonding with targets like kinases or proteases.
  • Stability : Sulfanyl derivatives are prone to oxidation, requiring formulation under inert conditions .

Structural and Pharmacokinetic Data Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Pharmacokinetic Property
Target Compound Benzothieno[3,2-d]pyrimidine 2,4-Dioxo; 3-(4-OMe); N-(2-OMe) ~505 (estimated) High lipophilicity (predicted)
CAS 477330-62-4 Hexahydrobenzothieno[2,3-d]pyrim 4-Oxo; sulfanyl; N-(2,3-diMe) 505.7 Improved solubility (logP ~3.1)
CAS 451468-35-2 Thieno[3,2-d]pyrimidine 4-Oxo; sulfanyl; N-(3-OMe) 437.53 Moderate metabolic clearance (t1/2 ~2 h)
PF-06282999 Dihydropyrimidin-thiouracil 2-Thioxo; N-(5-Cl-2-OMe) 352.8 High selectivity (MPO IC50 = 0.6 nM)

Biological Activity

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H18N2O4SC_{19}H_{18}N_2O_4S and a molecular weight of 358.42 g/mol. Its structure features both methoxyphenyl groups and a benzothienopyrimidine moiety, which are significant for its biological interactions.

Structural Formula

N 2 methoxyphenyl 2 3 4 methoxyphenyl 2 4 dioxo 3 4 dihydro 1 benzothieno 3 2 d pyrimidin 1 2H yl acetamide\text{N 2 methoxyphenyl 2 3 4 methoxyphenyl 2 4 dioxo 3 4 dihydro 1 benzothieno 3 2 d pyrimidin 1 2H yl acetamide}

Antitumor Activity

Several studies have indicated that derivatives of benzothienopyrimidine exhibit promising antitumor properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Mechanism of Action : The compound may exert its effects by targeting specific signaling pathways involved in tumor growth and survival.
  • Case Study : A study demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro, suggesting a potential for therapeutic application in oncology.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of similar benzothienopyrimidine derivatives. These compounds have shown activity against a range of bacteria and fungi.

  • In Vitro Studies : Testing against common pathogens revealed that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Case Study : A derivative was tested against Staphylococcus aureus and demonstrated significant antibacterial activity, indicating potential for development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented in several studies. The ability to modulate inflammatory pathways suggests potential therapeutic uses in conditions characterized by chronic inflammation.

  • Mechanism : The compound may inhibit pro-inflammatory cytokine production or modulate signaling pathways such as NF-kB.
  • Case Study : In animal models of inflammation, administration of similar compounds resulted in reduced edema and inflammatory markers.

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokines

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Activity
N-(2-methoxyphenyl) derivativeModerateHighModerate
Benzothienopyrimidine analogHighModerateHigh
Traditional antibioticsLowVery HighLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide?

  • Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, analogous benzothienopyrimidinone derivatives are prepared by reacting substituted acetamides with heterocyclic precursors in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., potassium carbonate). TLC monitoring is critical to track reaction progress and optimize yield .
  • Key Steps :

  • Functionalization of the benzothieno[3,2-d]pyrimidine core with methoxyphenyl groups.
  • Acetamide coupling via nucleophilic substitution or amidation reactions.

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regiochemistry (e.g., methoxy and acetamide groups). Aromatic protons typically appear as multiplets in δ 6.8–7.8 ppm, while methoxy groups resonate near δ 3.7–3.9 ppm .
  • LC-MS : Determines molecular weight and purity. The molecular ion peak (e.g., m/z 392.0 [M+H]+^+ for related compounds) verifies synthesis success .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., interactions stabilizing the pyrimidinone core) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : Polar solvents like DMSO or DMF are preferred for in vitro assays. For example, solubility >61.3 µg/mL in DMSO is reported for structurally similar acetamides .
  • Stability : Stability under varying pH and temperature should be assessed via HPLC. Methoxy groups may hydrolyze under strongly acidic/basic conditions, necessitating neutral buffers for storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The benzothienopyrimidinone core may occupy hydrophobic pockets, while the methoxyphenyl groups engage in π-π stacking .
  • QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants for methoxy groups) with activity data to guide structural optimization .

Q. How to resolve contradictions in reported biological activity data?

  • Case Example : If studies report conflicting IC50_{50} values for kinase inhibition:

  • Experimental Variables : Check assay conditions (e.g., ATP concentration, pH).
  • Structural Confounders : Verify substituent positions (e.g., para vs. ortho methoxy) using X-ray or NOESY NMR data .
  • Statistical Analysis : Apply ANOVA to compare replicates and identify outliers .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?

  • Approach :

  • Fragment Replacement : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethoxy) to modulate binding affinity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety to enhance bioavailability without altering target engagement .

Q. How to validate the compound’s mechanism of action in cellular models?

  • Protocol :

  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins) to identify primary targets.
  • siRNA Knockdown : Compare compound efficacy in wild-type vs. target-knockdown cell lines to confirm on-target effects .
  • Metabolic Stability : Assess hepatic microsomal degradation rates to prioritize derivatives with longer half-lives .

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